

"Isoquinolin-3-ylmethanamine hydrochloride chemical properties"

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Compound of Interest

Compound Name: *Isoquinolin-3-ylmethanamine hydrochloride*

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An In-Depth Technical Guide to the Chemical Properties of **Isoquinolin-3-ylmethanamine Hydrochloride**

Authored by a Senior Application Scientist

Abstract

Isoquinolin-3-ylmethanamine hydrochloride is a heterocyclic organic compound featuring the isoquinoline scaffold, a structural motif of paramount importance in medicinal chemistry and natural product synthesis.^{[1][2]} The isoquinoline framework is embedded in numerous biologically active alkaloids, such as papaverine and morphine, and its derivatives are explored for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^{[2][3][4]} This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of **Isoquinolin-3-ylmethanamine hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

The Isoquinoline Core: A Privileged Scaffold

Isoquinoline, a structural isomer of quinoline, is a benzopyridine composed of a benzene ring fused to a pyridine ring.^[1] This 10 π -electron aromatic system exhibits weak basicity, with a pKa of 5.14 for the conjugate acid, allowing it to form salts with strong acids like HCl.^[1] The

nitrogen atom's electron-withdrawing nature significantly influences the chemical shifts of nearby protons and carbons in NMR spectroscopy and dictates the molecule's reactivity.[3]

The strategic placement of functional groups on the isoquinoline nucleus is a cornerstone of modern medicinal chemistry.[2] The aminomethyl group at the C-3 position, as seen in the title compound, introduces a primary amine that can serve as a key pharmacophore for interacting with biological targets or as a versatile synthetic handle for further molecular elaboration.

Caption: Standard numbering of the isoquinoline ring system.

Synthesis and Mechanism

The synthesis of **Isoquinolin-3-ylmethanamine hydrochloride** is most effectively achieved through a reductive amination pathway starting from the corresponding aldehyde, Isoquinoline-3-carboxaldehyde. This multi-step approach leverages well-established, high-yielding reactions common in organic synthesis.

The overall strategy involves:

- **Oxidation:** Conversion of a suitable precursor, such as 3-methylisoquinoline, to Isoquinoline-3-carboxaldehyde.
- **Reductive Amination:** Formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by in-situ reduction to the primary amine.
- **Salt Formation:** Treatment of the resulting free amine with hydrochloric acid to yield the stable hydrochloride salt.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize **Isoquinolin-3-ylmethanamine hydrochloride** from Isoquinoline-3-carboxaldehyde.

Materials:

- Isoquinoline-3-carboxaldehyde (CAS: 5470-80-4)[5][6]
- Ammonium acetate or 7N NH_3 in Methanol
- Sodium cyanoborohydride (NaBH_3CN) or Sodium triacetoxyborohydride (STAB)
- Methanol (Anhydrous)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Hydrochloric acid (e.g., 2M solution in diethyl ether)
- Diethyl ether

Procedure:

- **Reaction Setup:** To a solution of Isoquinoline-3-carboxaldehyde (1.0 eq) in anhydrous methanol, add ammonium acetate (5-10 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
- **Reduction:** Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise. Causality Note: NaBH_3CN is a mild reducing agent selective for the imine over the aldehyde, preventing side reactions. The reaction is performed under slightly acidic conditions (from ammonium acetate) which catalyzes imine formation and reduction.[7]
- **Workup:** Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane and saturated aqueous NaHCO_3 .
- **Extraction:** Separate the layers and extract the aqueous phase twice more with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and

concentrate in vacuo to yield the crude Isoquinolin-3-ylmethanamine free base.

- **Salt Formation:** Dissolve the crude amine in a minimal amount of DCM or methanol. Cool in an ice bath and add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.
- **Isolation:** The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product.

Physicochemical and Spectroscopic Profile

Precise characterization is essential to confirm the identity and purity of the synthesized compound.

Core Chemical Properties

Property	Value	Reference
CAS Number	157405-77-1 or 1628557-04-9	[8][9][10][11]
Molecular Formula	C ₁₀ H ₁₁ ClN ₂	[8]
Molecular Weight	194.66 g/mol	[8]
Appearance	Expected to be an off-white to pale yellow solid	General knowledge
Solubility	Soluble in water, methanol; sparingly soluble in polar aprotic solvents	General knowledge

Spectroscopic Data Interpretation

Spectroscopic analysis provides the definitive structural proof of **Isoquinolin-3-ylmethanamine hydrochloride**.

¹H NMR (Proton NMR):

- **Aromatic Protons (δ 7.5-9.5 ppm):** The isoquinoline ring will display a complex series of multiplets. The proton at C1 and the proton at C4 will likely be the most downfield singlets or

narrow doublets due to the deshielding effect of the nitrogen atom. The four protons on the fused benzene ring (C5-C8) will appear as a set of multiplets.

- Methylene Protons (-CH₂-) (δ ~4.5 ppm): A singlet integrating to 2H is expected for the benzylic methylene group. Its chemical shift is downfield due to the adjacent aromatic ring and the electron-withdrawing ammonium group.
- Ammonium Protons (-NH₃⁺) (δ > 9.0 ppm, broad): A broad singlet integrating to 3H. The protons are exchangeable, often leading to a broad signal that may not be easily observed or may exchange with residual water in the solvent (e.g., D₂O).

¹³C NMR (Carbon NMR):

- Aromatic Carbons (δ 120-155 ppm): Nine distinct signals are expected for the nine carbons of the isoquinoline ring system. The carbons adjacent to the nitrogen (C1 and C3) will be significantly downfield.
- Methylene Carbon (-CH₂-) (δ ~40-45 ppm): A single signal in the aliphatic region.

IR (Infrared) Spectroscopy:

- N-H Stretch (2800-3200 cm⁻¹): A very broad and strong absorption characteristic of the ammonium salt (R-NH₃⁺).
- C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity peaks.
- C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the methylene group.
- C=N and C=C Stretches (1500-1650 cm⁻¹): Multiple sharp absorptions typical of the aromatic isoquinoline ring.

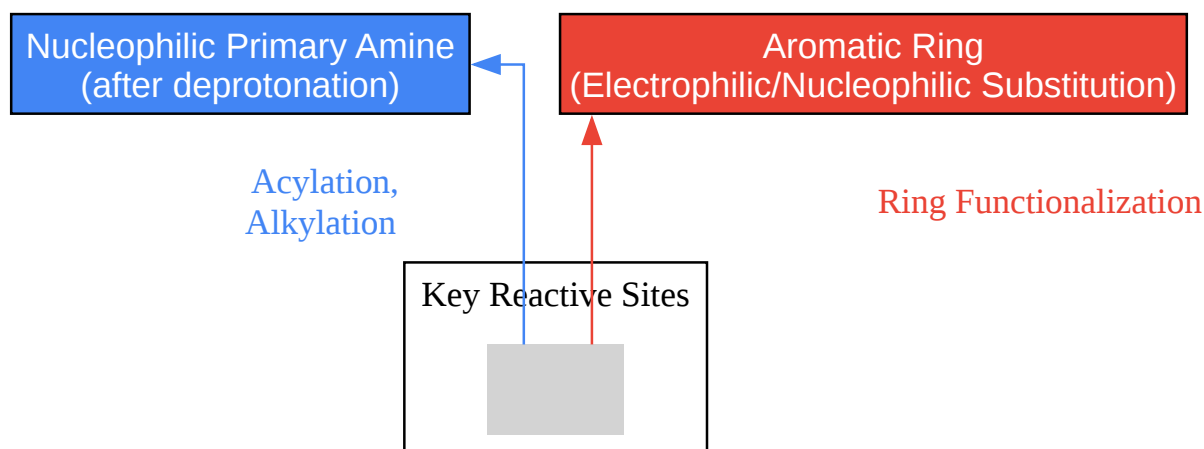
Mass Spectrometry (MS):

- Molecular Ion: When analyzing the free base (C₁₀H₁₀N₂), the molecular ion peak [M]⁺ would be observed at m/z = 158.20.[\[12\]](#)
- Fragmentation: A prominent fragment would be the loss of the amino group, leading to the formation of a stable benzylic-type cation.

Reactivity and Applications

Chemical Reactivity

The chemical behavior of Isoquinolin-3-ylmethanamine is dominated by the primary amine and the aromatic isoquinoline core.



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